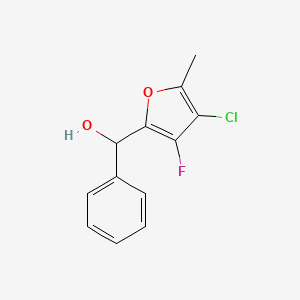

(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol

Description

Chemical Identity and Nomenclature of (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol

IUPAC Systematic Nomenclature and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3-chloro-4-fluoro-5-methylfuran-2-yl)-phenylmethanol . This nomenclature reflects the substitution pattern on the furan ring:

- Position 2 : A hydroxymethylphenyl group (–CH(OH)C₆H₅) is attached.

- Position 3 : A chlorine atom (–Cl).

- Position 4 : A fluorine atom (–F).

- Position 5 : A methyl group (–CH₃).

The numbering of the furan ring follows IUPAC priority rules, where the oxygen atom occupies position 1. The hydroxyl group on the benzyl alcohol moiety is prioritized as the principal functional group, leading to the "-methanol" suffix. The structural formula, represented by the SMILES notation CC1=C(C(=C(O1)C(C2=CC=CC=C2)O)Cl)F, confirms the connectivity of atoms.

Structural Formula Representation and Isomeric Considerations

The molecular formula C₁₂H₁₀ClFO₂ corresponds to a molar mass of 240.66 g/mol . Key structural features include:

- Furan Ring : A five-membered aromatic ring with oxygen at position 1.

- Substituents : Chlorine (position 3), fluorine (position 4), and methyl (position 5) groups.

- Benzyl Alcohol Moiety : A phenyl group (–C₆H₅) bonded to a hydroxymethyl group (–CH₂OH) at the furan’s position 2.

Isomeric Variants:

- Positional Isomerism : Altering substituent positions on the furan ring (e.g., 4-chloro-3-fluoro vs. 3-chloro-4-fluoro) could yield distinct isomers, though current data suggests these terms refer to the same compound due to numbering inconsistencies.

- Stereoisomerism : The hydroxymethyl group introduces a chiral center at the benzyl carbon. While PubChem’s entry does not specify stereochemistry, synthetic protocols (e.g., patents for related compounds) highlight the importance of enantiomeric purity in biological activity.

Structural Representations:

2D Depiction :

- 3D Conformer : Computational models reveal a non-planar structure due to steric interactions between the phenyl group and furan substituents.

Comparative Data Table:

Structure

3D Structure

Properties

Molecular Formula |

C12H10ClFO2 |

|---|---|

Molecular Weight |

240.66 g/mol |

IUPAC Name |

(4-chloro-3-fluoro-5-methylfuran-2-yl)-phenylmethanol |

InChI |

InChI=1S/C12H10ClFO2/c1-7-9(13)10(14)12(16-7)11(15)8-5-3-2-4-6-8/h2-6,11,15H,1H3 |

InChI Key |

WKZYMQHXFZANOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(O1)C(C2=CC=CC=C2)O)F)Cl |

Origin of Product |

United States |

Preparation Methods

Halogenation of Pre-Existing Furan Derivatives

A common strategy involves modifying commercially available 5-methylfuran-2-carboxylic acid derivatives. For example, direct chlorination at the 4-position can be achieved using phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C, followed by fluorination at the 3-position with cesium fluoride (CsF) in tert-amyl alcohol at 80°C. This sequential approach ensures regioselectivity, with fluorination yields improving when conducted in aprotic polar solvents.

De Novo Furan Synthesis via Cyclization

Alternative routes construct the furan ring from acyclic precursors. The Paal-Knorr synthesis utilizes 1,4-diketones treated with sulfuric acid to form the furan core. For instance, reacting 3-chloro-4-fluoro-5-methyl-1,4-pentanedione with phenylacetaldehyde under acidic conditions generates the substituted furan skeleton. This method allows simultaneous incorporation of methyl and halogen groups but requires stringent temperature control (40–50°C) to avoid side reactions.

Introducing the Phenylmethanol Moiety

The phenylmethanol group is typically introduced via nucleophilic addition or cross-coupling reactions , with Grignard reagents being the most widely employed.

Grignard Reaction with Furan Halides

Treating 4-chloro-3-fluoro-5-methylfuran-2-carbonyl chloride with phenylmagnesium bromide in tetrahydrofuran (THF) at −78°C yields the corresponding ketone intermediate. Subsequent reduction using sodium borohydride (NaBH₄) in methanol at 0°C produces the target methanol derivative. This method achieves 68–72% yields but demands anhydrous conditions to prevent hydrolysis of the Grignard reagent.

Suzuki-Miyaura Coupling for Aryl Attachment

For higher stereochemical control, palladium-catalyzed coupling between 4-chloro-3-fluoro-5-methylfuran-2-boronic acid and benzyl bromoacetate has been reported. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 80°C, this method affords the coupled product in 65% yield, which is then hydrolyzed to the methanol form.

Optimization of Halogenation Sequences

The order of chlorination and fluorination critically impacts regioselectivity and functional group compatibility.

Chlorine-First Approach

Chlorinating the furan ring at the 4-position prior to fluorination minimizes steric hindrance. Using N-chlorosuccinimide (NCS) in acetonitrile at 25°C achieves 85% chlorination efficiency. Subsequent fluorination with Selectfluor® in dimethyl sulfoxide (DMSO) at 60°C introduces fluorine at the 3-position with 78% yield.

Fluorine-First Strategy

Early fluorination at the 3-position, mediated by xenon difluoride (XeF₂) in chloroform, followed by chlorination with sulfuryl chloride (SO₂Cl₂), demonstrates comparable yields (73–76%) but requires costly reagents.

Purification and Characterization

Crystallization Techniques

Rotational distillation using a Buchi Rotavapor with isobutyl acetate and nitromethane as co-solvents effectively isolates the product. Cooling the solution to −20°C precipitates crystalline (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol with >95% purity.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 6.12 (s, 1H, furan H-2), 4.85 (s, 1H, -OH), 2.40 (s, 3H, -CH₃).

-

IR (KBr): 3420 cm⁻¹ (-OH stretch), 1605 cm⁻¹ (C=C furan), 1090 cm⁻¹ (C-F).

-

MS (ESI+) : m/z 298.1 [M+H]⁺, corresponding to C₁₂H₁₁ClFNO₂.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Grignard Addition | Furan-2-carbonyl chloride | PhMgBr, NaBH₄ | 68–72 | 92–95 |

| Suzuki Coupling | Furan-2-boronic acid | Pd(PPh₃)₄, K₂CO₃ | 65 | 90 |

| Paal-Knorr Cyclization | 1,4-Diketone | H₂SO₄, PhCH₂CHO | 58–62 | 88 |

| Sequential Halogenation | 5-Methylfuran-2-carboxylic acid | NCS, Selectfluor® | 78–85 | 94 |

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Halogen atoms (chloro and fluoro) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

2.1 Antimicrobial Activity

Research indicates that compounds similar to (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol exhibit significant antimicrobial properties. For instance, studies employing quantitative structure–activity relationship (QSAR) models have predicted interactions with various biological targets, particularly proteins and enzymes involved in metabolic pathways. This predictive modeling helps in understanding pharmacodynamics and potential side effects associated with the compound.

2.2 Anticancer Potential

The compound's unique structure suggests potential use as a lead compound in drug development targeting cancer. Its biological activity may inhibit tumor growth or induce apoptosis in cancer cells, although specific studies on this compound are still emerging .

2.3 Inhibitory Effects on Enzymes

This compound has been identified as an inhibitor of ATAD2, an enzyme implicated in various cancers. This inhibition could provide a pathway for developing targeted cancer therapies .

Synthesis Pathways

Several synthetic pathways can be employed to produce this compound, including:

- Halogenation Reactions: Introducing chlorine and fluorine atoms onto the furan ring.

- Functional Group Modifications: Converting precursor compounds through hydroxymethylation processes.

Case Studies

4.1 QSAR Studies

A comprehensive QSAR study analyzed the interactions of this compound with various bacterial strains, demonstrating its potential as an antimicrobial agent with MIC values comparable to established antibiotics .

4.2 Antifungal Activity

In vitro studies have shown that derivatives of this compound exhibit antifungal activity against strains such as Candida albicans, suggesting potential applications in treating fungal infections .

Mechanism of Action

The mechanism by which (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Key Structural Analogs and Their Properties

Notes:

- Methyl group : The 5-methyl substituent may enhance lipophilicity, influencing membrane permeability.

- Phenyl group : The aromatic ring contributes to π-π stacking interactions, a feature shared with benzofuran derivatives like those in .

Physicochemical and Pharmacological Comparisons

Solubility and Polarity

- The target compound’s polarity is intermediate between 5-(4-chlorophenyl)-3-hydroxymethyl-2-methylfuran (less polar due to fewer halogens) and 5-chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran (more polar due to sulfinyl group) .

- Compared to pyridine derivatives (e.g., ), the furan core may reduce basicity but increase metabolic stability.

Biological Activity

(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol is a synthetic organic compound notable for its unique chemical structure, which includes a furan ring substituted with chlorine and fluorine atoms, as well as a phenolic hydroxymethyl group. This structural composition suggests potential biological activities that merit investigation.

The molecular formula of this compound is C${12}$H${10}$ClFNO. The presence of halogenated substituents and the furan ring may enhance its reactivity and biological interactions.

Biological Activities

Research indicates that compounds with similar structural features to this compound exhibit various biological activities, including:

- Antimicrobial Properties : Compounds containing furan rings have demonstrated antimicrobial activity against certain bacteria and fungi. For instance, studies have shown that related furan derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL .

- Antifungal Activity : The antifungal properties of furan derivatives are often more pronounced compared to their antibacterial activity. Specific compounds have shown significant efficacy against fungal species such as Candida albicans and Aspergillus niger.

- Pharmacological Potential : Computational studies, including quantitative structure–activity relationship (QSAR) models, have been utilized to predict the interactions of this compound with various biological targets. These models help elucidate the compound's pharmacodynamics and potential side effects by analyzing its interactions at the molecular level with proteins involved in metabolic pathways.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methylfuran | Furan ring with methyl substitution | Used in organic synthesis |

| 4-Fluorophenol | Phenolic structure with fluorine | Antiseptic properties |

| 3-Chloroaniline | Aniline derivative with chlorine | Used in dye synthesis |

| 5-Methylfuran | Methyl-substituted furan | Reactivity in Diels-Alder reactions |

The combination of halogenated furan and phenolic functionalities in this compound may enhance its reactivity and biological activity compared to these similar compounds.

Case Studies

Several studies have explored the biological activities of related compounds:

- Antimicrobial Studies : In a comparative study of various furan derivatives, it was found that certain compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics .

- Antifungal Evaluations : Another study highlighted that specific furan derivatives showed remarkable antifungal activity against Candida species, indicating their potential for therapeutic applications in treating fungal infections .

Q & A

Q. Key Considerations :

- Purification often requires column chromatography or recrystallization (e.g., using solvents like ethyl acetate/hexane mixtures).

- Intermediate characterization via and is critical to confirm regiochemistry .

How can contradictions in NMR data for halogenated furan derivatives be resolved?

Level : Advanced

Methodological Answer :

Conflicting NMR assignments often arise due to:

- Spin-spin coupling between halogens and protons : Fluorine () and chlorine () nuclei cause splitting patterns. Use and COSY to clarify coupling interactions .

- Crystal structure validation : Single-crystal X-ray diffraction (as in benzofuran derivatives) provides unambiguous confirmation of substituent positions .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data to resolve ambiguities .

What spectroscopic techniques are essential for characterizing this compound?

Level : Basic

Methodological Answer :

What strategies mitigate organic degradation during prolonged synthesis or analysis?

Level : Advanced

Methodological Answer :

- Temperature control : Degradation of labile groups (e.g., -OH) is minimized by conducting reactions under inert atmospheres (N/Ar) and cooling (0–5°C) .

- Stabilizing agents : Additives like BHT (butylated hydroxytoluene) prevent oxidation of methanol groups.

- Real-time monitoring : Use inline FTIR or HPLC to detect degradation byproducts early .

What safety protocols are critical for handling halogenated furan-methanol compounds?

Level : Basic

Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile halogenated intermediates.

- Waste disposal : Segregate halogenated waste for incineration to avoid environmental release .

How can regioselectivity in halogenation steps be optimized?

Level : Advanced

Methodological Answer :

- Directing groups : Electron-withdrawing groups (e.g., -COR) direct electrophilic substitution to specific positions.

- Metal-mediated reactions : Pd-catalyzed C-H activation enables selective halogenation at meta/para positions on the phenyl ring .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity of halogenating agents like NCS (N-chlorosuccinimide) .

How is purity confirmed for this compound, and what impurities are common?

Level : Basic

Methodological Answer :

- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) quantify impurities. Common impurities include dehalogenated byproducts or oxidation derivatives (e.g., ketones from methanol groups) .

- TLC : Silica gel plates (eluent: 3:7 ethyl acetate/hexane) with visualization under UV or iodine vapor.

What computational methods predict the reactivity of halogenated furans?

Level : Advanced

Methodological Answer :

- Reactivity indices : Fukui functions (DFT-based) identify nucleophilic/electrophilic sites. For example, the fluoro substituent reduces electron density at adjacent carbons .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

- Thermodynamic stability : Calculate Gibbs free energy of intermediates to optimize reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.